4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
Overview
Description
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential antimicrobial properties. This compound is characterized by a thiadiazole ring, which consists of sulfur and nitrogen atoms, and a carboxylic acid group attached to the ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications .
Mechanism of Action
Target of Action
The primary targets of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid are primarily bacterial cells, particularly Gram-positive bacteria . The compound interacts with these cells to exert its antimicrobial effects .
Mode of Action
It is known that the compound interacts with its bacterial targets, leading to changes that inhibit their growth and proliferation
Biochemical Pathways
Given its antimicrobial activity, it is likely that the compound interferes with essential biochemical processes in bacterial cells, such as cell wall synthesis or protein production .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and proliferation . This is evidenced by its antimicrobial activity, particularly against Gram-positive bacteria .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid are largely due to its interactions with various biomolecules. It has been observed to have potential antimicrobial effects, particularly against Gram-positive bacteria
Cellular Effects
Its antimicrobial activity suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with methyl chloroacetate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of the thiadiazole ring .
Scientific Research Applications
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial activity, making it a candidate for the development of new antibiotics.
Medicine: Research has shown its potential in the treatment of bacterial infections, especially those caused by antibiotic-resistant strains.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide
- 2-Methyl-1,3-thiazole-4-carboxylic acid
- 4-Chlorobenzyl-1,3-thiazole-5-carboxylic acid
Uniqueness
This compound stands out due to its unique combination of a thiadiazole ring and a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potent antimicrobial properties make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
4-methylthiadiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c1-2-3(4(7)8)9-6-5-2/h1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHQOYLPBUYHQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362538 | |
Record name | 4-methyl-1,2,3-thiadiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18212-21-0 | |
Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18212-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-methyl-1,2,3-thiadiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid in inducing systemic acquired resistance (SAR) in plants?
A: While the exact mechanism remains under investigation, research suggests that this compound (SV-03), a metabolite of the plant activator tiadinil, triggers SAR independently of salicylic acid accumulation. [, ] This suggests that SV-03 activates the SAR signaling pathway at a point downstream of salicylic acid, potentially interacting with other signaling molecules or regulatory elements. [] Further research is needed to fully elucidate the specific targets and downstream effects of SV-03 within the plant's immune response.
Q2: How does the structure of this compound derivatives affect their antimicrobial activity?
A: Studies exploring the structure-activity relationship (SAR) of this compound derivatives have shown that modifications to the molecule can significantly impact its antimicrobial activity. [] For instance, introducing a 5-nitro-2-furoyl moiety at a specific position resulted in a derivative (compound 15) with potent activity against Gram-positive bacteria. [] This highlights the importance of specific structural features in influencing the molecule's interaction with bacterial targets and its overall efficacy.
Q3: Beyond its potential as a plant activator and antimicrobial agent, are there other applications for this compound and its derivatives?
A: Researchers have investigated the use of this compound as a building block for various compounds with potential applications beyond plant science and antimicrobial research. For example, it has been incorporated into the synthesis of novel O,O-diethyl N-{4-methyl-[1,2,3]thiadiazole-5-carbonyl}-1-amino-1-substitutedbenzyl phosphonates, some of which exhibited promising herbicidal activity. [] This demonstrates the versatility of this compound as a scaffold for developing compounds with diverse biological activities.
Q4: What analytical techniques are commonly employed to characterize and quantify this compound and its derivatives?
A: Various analytical techniques are used to study this compound and its derivatives. Spectroscopic methods like infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (C13 NMR), and mass spectrometry (MS) are crucial for structural characterization. [, ] Additionally, elemental analysis helps determine the elemental composition. [] Furthermore, techniques like high-performance liquid chromatography (HPLC) can be employed to quantify these compounds in various matrices, playing a crucial role in pharmacokinetic studies and quality control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.